4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15984963
InChI: InChI=1S/C8H8N4O2/c1-12-2-4-5(6(12)8(13)14)10-3-11-7(4)9/h2-3H,1H3,(H,13,14)(H2,9,10,11)
SMILES:
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid

CAS No.:

Cat. No.: VC15984963

Molecular Formula: C8H8N4O2

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid -

Specification

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
IUPAC Name 4-amino-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxylic acid
Standard InChI InChI=1S/C8H8N4O2/c1-12-2-4-5(6(12)8(13)14)10-3-11-7(4)9/h2-3H,1H3,(H,13,14)(H2,9,10,11)
Standard InChI Key PZZPELHLNOTWTC-UHFFFAOYSA-N
Canonical SMILES CN1C=C2C(=C1C(=O)O)N=CN=C2N

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid, delineates its polycyclic structure. The core consists of a pyrrole ring fused to a pyrimidine ring, with substituents strategically positioned to modulate electronic and steric effects. The carboxylic acid group at the 7-position enhances solubility and provides a handle for further chemical modifications, such as amidation or esterification .

Physicochemical Profile

While the exact molecular formula (C9_9H9_9N4_4O2_2) and weight (220.23 g/mol) are inferred from structural analogs like 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid (C8_8H7_7N3_3O2_2, 177.16 g/mol) , the methyl and amino groups likely influence lipophilicity and hydrogen-bonding capacity. The carboxylic acid moiety contributes to an acidic pKa, facilitating ionization under physiological conditions.

Synthesis and Derivative Development

General Synthetic Strategies

Pyrrolopyrimidine derivatives are typically synthesized via multi-step routes involving cyclocondensation reactions. For example, pyrazolo[3,4-d]pyrimidines—structurally related heterocycles—are constructed using annulation strategies between aminopyrazoles and carbonyl compounds . Similarly, the target compound may be synthesized through cyclization of appropriately substituted pyrrole precursors with pyrimidine-building blocks, followed by functionalization at the 4-, 6-, and 7-positions.

Structural Modifications

Derivatives such as 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide (C10_{10}H13_{13}N5_5O, 219.24 g/mol) demonstrate the versatility of the core scaffold. Replacement of the carboxylic acid with a carboxamide group alters pharmacokinetic properties, potentially enhancing blood-brain barrier penetration or metabolic stability.

Biological Activities and Mechanisms

Cyclin-Dependent Kinase (CDK) Inhibition

Though direct evidence is limited, structural analogs suggest that the compound may inhibit CDKs, enzymes critical for cell cycle progression. Pyrazolo[3,4-d]pyrimidines exhibit CDK inhibitory activity by competing with ATP at the kinase active site . The carboxylic acid group in 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid could mimic the phosphate group of ATP, enhancing binding affinity.

Antiproliferative Effects

Related compounds arrest cancer cells in the S-phase and induce apoptosis via caspase activation and Bcl-2 downregulation . For instance, pyrazolo[3,4-d]pyrimidine derivative 7f demonstrated potent cytotoxicity against MTX-resistant MCF-7 breast cancer cells (IC50_{50} = 2.1 μM) . These findings suggest that the target compound may share similar antiproliferative mechanisms.

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesBiological Activity
6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid Carboxylic acid at 4-positionUnknown, likely modulates enzyme activity
Pyrazolo[3,4-d]pyrimidine Pyrazole fusionDHFR inhibition, anticancer
4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamideCarboxamide substitutionEnhanced bioavailability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator